クロマン-3-カルバルデヒド

説明

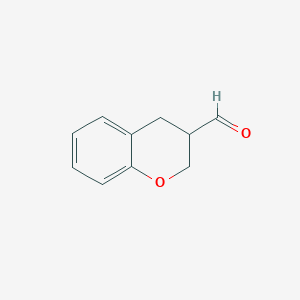

Chroman-3-carbaldehyde is an organic compound belonging to the chromene family, characterized by a chroman ring structure with an aldehyde functional group at the third position. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

科学的研究の応用

クロマン-3-カルバルデヒド:科学研究用途の包括的な分析

複素環の合成: クロマン-3-カルバルデヒドは、新しい複素環の合成における構成単位として機能します。3H-クロメノ[3–c]キノリンなど、医薬品化学において、その潜在的な生物活性のために重要です .

エナンチオ選択的合成: クロマン-2-オンおよびクロマンの官能基化されたエナンチオ選択的およびジアステレオ選択的合成に使用されます。これらは、医薬品開発において重要です .

抗菌活性: クロマン-3-カルバルデヒド誘導体は、抗菌活性を示し、新しい抗菌剤の開発における潜在的な用途を示しています .

有機触媒: この化合物は、ドミノマイケル/ヘミアセタール化などの有機触媒反応に関与しており、複雑な分子を高い精度で生成するために不可欠です .

ナノ粒子触媒: ナノ粒子を触媒として用いる3成分反応に使用され、クロモン-テトラヒドロピリミジン誘導体を生成します。グリーンケミストリーと触媒におけるその役割を示しています .

マルチターゲティング阻害剤: クロマン-3-カルバルデヒドの誘導体は、マルチターゲティング阻害剤として同定されており、さまざまな病気の治療に重要となる可能性があります .

作用機序

Target of Action

Chroman-3-carbaldehyde, a derivative of chromone, is known to possess a spectrum of biological activities . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .

Mode of Action

It’s known that the substitution pattern of the chromone scaffold, which chroman-3-carbaldehyde is a part of, determines different types of biological activities .

Biochemical Pathways

Chroman-3-carbaldehyde is a part of the chromone family, and chromone derivatives have been found to affect various biochemical pathways. For instance, microbiota-derived indoles, which include chromone derivatives, have been found to alleviate intestinal inflammation and modulate the gut microbiota . .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a drug molecule are crucial for its bioavailability .

Result of Action

Some analogs of 2h/4h-chromene, which chroman-3-carbaldehyde is a part of, have been found to trigger cell apoptosis and cause a substantial reduction in cell invasion and cell migration percentage .

Action Environment

It’s known that the reaction involving chroman-3-carbaldehyde depends on factors such as visible light, photoredox catalyst, base, anhydrous solvent, and inert atmosphere .

生化学分析

Biochemical Properties

Chroman-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme aldehyde dehydrogenase, which catalyzes the oxidation of chroman-3-carbaldehyde to chroman-3-carboxylic acid. This reaction is essential for the metabolism and detoxification of aldehydes in cells. Additionally, chroman-3-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can affect protein function and stability .

Cellular Effects

Chroman-3-carbaldehyde has been shown to influence various cellular processes. In cancer cells, it can induce apoptosis by activating the intrinsic apoptotic pathway, leading to cell death. This effect is mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In normal cells, chroman-3-carbaldehyde can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth, differentiation, and survival. Furthermore, chroman-3-carbaldehyde can affect gene expression by acting as a transcriptional regulator, influencing the expression of genes involved in cellular metabolism and stress responses .

準備方法

Synthetic Routes and Reaction Conditions: Chroman-3-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where chroman is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position . Another method includes the organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes, which provides highly functionalized chroman derivatives .

Industrial Production Methods: Industrial production of chroman-3-carbaldehyde typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired aldehyde group while minimizing by-products.

化学反応の分析

Types of Reactions: Chroman-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or alcohols in the presence of acid catalysts.

特性

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMVATYIJXKRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-95-1 | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)

![3-Acetyl-2,6,6-trimethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1394402.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)